
Spectroscopic and Analytical Profile of 2-[3-(4-
Nitrophenyl)propylamino]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-[3-(4-

Nitrophenyl)propylamino]ethanol

Cat. No.: B149366 Get Quote

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield

specific, experimentally-derived spectroscopic data (NMR, IR, MS) for the target compound, 2-
[3-(4-Nitrophenyl)propylamino]ethanol. The following information is a predictive guide based

on the chemical structure and established principles of spectroscopic analysis, intended for

researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data
The data presented herein are estimations derived from the analysis of the compound's

functional groups and structural motifs. These predictions are intended to serve as a reference

for the identification and characterization of 2-[3-(4-Nitrophenyl)propylamino]ethanol.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.15 d 2H Ar-H (ortho to NO₂)

~7.35 d 2H Ar-H (meta to NO₂)

~3.70 t 2H -CH₂-OH

~2.80 t 2H Ar-CH₂-

~2.70 t 2H -NH-CH₂-CH₂OH

~2.65 t 2H Ar-CH₂-CH₂-CH₂-NH-

~1.90 p 2H Ar-CH₂-CH₂-

~2.0-3.0 (broad) br s 2H -NH- and -OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~149.0 Ar-C (ipso to NO₂)

~146.5 Ar-C (ipso to propyl chain)

~129.5 Ar-CH (meta to NO₂)

~124.0 Ar-CH (ortho to NO₂)

~60.5 -CH₂-OH

~51.0 -NH-CH₂-CH₂OH

~49.0 Ar-CH₂-CH₂-CH₂-NH-

~33.5 Ar-CH₂-

~31.0 Ar-CH₂-CH₂-

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Broad O-H stretch

3250-3400 Medium N-H stretch

3000-3100 Medium Aromatic C-H stretch

2850-2960 Medium Aliphatic C-H stretch

1590, 1490 Medium-Strong Aromatic C=C stretch

1520, 1345 Strong
Asymmetric & Symmetric NO₂

stretch

1050-1150 Strong C-N stretch

1000-1050 Strong C-O stretch

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

m/z Interpretation

224 [M]⁺• (Molecular Ion)

193 [M - CH₂OH]⁺

179 [M - CH₂CH₂OH]⁺

136 [C₇H₆NO₂]⁺

120 [C₇H₆N]⁺

91 [C₇H₇]⁺

44 [CH₂NHCH₂]⁺

31 [CH₂OH]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a novel organic compound such as 2-[3-(4-Nitrophenyl)propylamino]ethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (adjust for signal-to-noise).

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time: 2-4 seconds.

Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and

baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Spectrometer: Same as for ¹H NMR.

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

Acquisition Parameters:

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

Relaxation Delay (d1): 2 seconds.
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Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and

baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at

77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto

the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing: Perform a background scan of the empty ATR crystal before scanning the

sample. The software will automatically ratio the sample scan to the background to

generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol

or dichloromethane) to a concentration of approximately 1 mg/mL. Infuse the solution into

the ion source.

GC-MS: Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent. Inject 1 µL into

the Gas Chromatograph (GC) coupled to the mass spectrometer.

Data Acquisition:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Acquisition Parameters:

Mass Range: m/z 30-500.

Scan Rate: 1-2 scans/second.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly

synthesized compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-[3-(4-
Nitrophenyl)propylamino]ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149366#spectroscopic-data-nmr-ir-ms-for-2-3-4-
nitrophenyl-propylamino-ethanol]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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